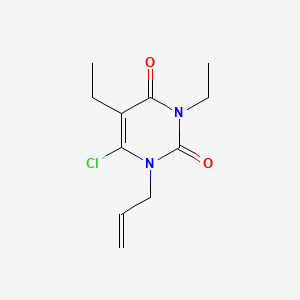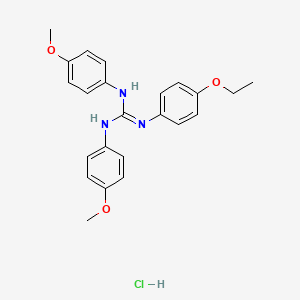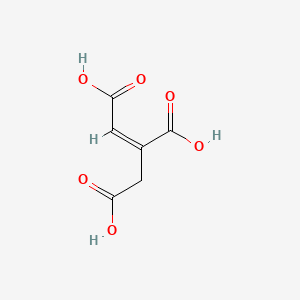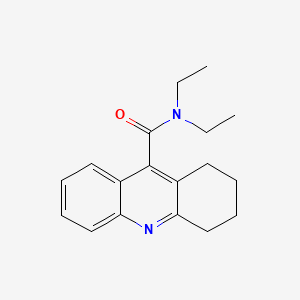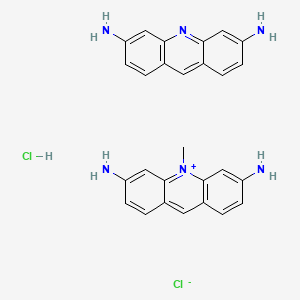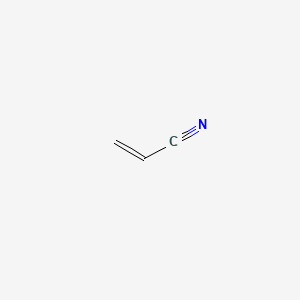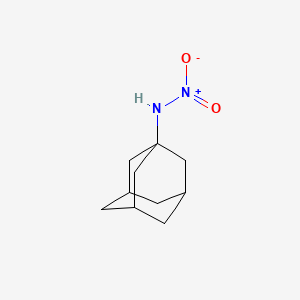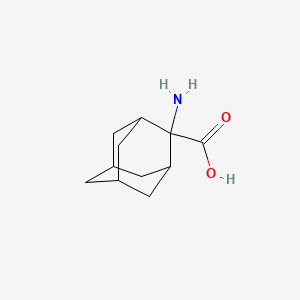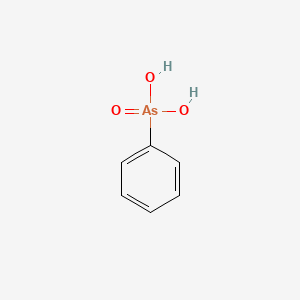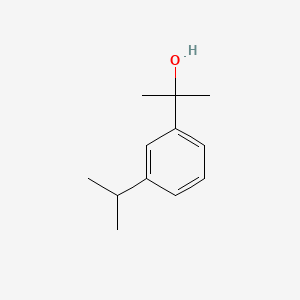
Afloqualone
Overview
Description
Afloqualone is a compound belonging to the quinazolinone family. It is a GABAergic drug, which means it interacts with the gamma-aminobutyric acid (GABA) receptors in the brain. Developed in the 1970s by a team at Tanabe Seiyaku, this compound is an analogue of methaqualone. It is primarily known for its sedative and muscle-relaxant effects, which result from its agonist activity at the β subtype of the GABA A receptor .
Mechanism of Action
Target of Action
Afloqualone, a quinazolinone family GABAergic drug, primarily targets the β subtype of the GABAa receptor . The GABAa receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as an agonist at the β subtype of the GABAa receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound’s agonist activity at the GABAa receptor results in sedative and muscle-relaxant effects .
Pharmacokinetics
A population pharmacokinetic model of this compound has been developed to predict steady-state exposure levels . This model, based on a two-compartment model with first-order absorption and elimination, was used to explain the pharmacokinetics of this compound .
Result of Action
The primary molecular and cellular effects of this compound’s action are its sedative and muscle-relaxant effects . These effects result from its agonist activity at the β subtype of the GABAa receptor . It also causes photosensitization as a side effect, which can lead to skin problems such as dermatitis .
Biochemical Analysis
Biochemical Properties
Afloqualone exerts its effects through its agonist activity at the β subtype of the GABAa receptor This interaction with the GABAa receptor is key to its role in biochemical reactions
Cellular Effects
This compound’s primary cellular effect is its sedative and muscle-relaxant properties, which result from its agonist activity at the β subtype of the GABAa receptor . This interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its agonist activity at the β subtype of the GABAa receptor . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
A population pharmacokinetic model of this compound has been developed to predict steady-state exposure levels . This model could potentially provide insights into the drug’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound is metabolized extensively in the body. One of the major metabolic pathways involves acetylation at the 6-amino group followed by hydroxylation of the methyl carbons of the acetyl and 2’-methyl groups . Another significant metabolic pathway involves the formation of S-containing metabolites, where the fluorine atom at the 2-position of this compound is replaced by a methylsulfinyl or methylsulfonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of afloqualone involves several key steps:
Starting Material: The synthesis begins with isatin anhydride.
Nitration, Reduction, and Acetylation: These steps are used to synthesize a key intermediate, N-(2-amino-5-acetylaminobenzoyl)o-toluidine.
Aminolysis, Cyclization, Fluorine Exchange, and Deprotection: These steps lead to the formation of the final product, this compound.
Industrial Production Methods
The industrial production of this compound emphasizes cost-effectiveness and safety. The method eliminates the use of highly toxic reagents like fluoroacetyl chloride and employs tetrabutyl ammonium bromide as a phase transfer catalyst to improve the conversion rate of the fluorine exchange reaction. This approach ensures a high yield of the final product .
Chemical Reactions Analysis
Afloqualone undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of this compound.
Substitution Reactions: Common reagents used in these reactions include sodium hydroxide and other bases to adjust pH levels.
Major Products: The primary product of these reactions is this compound itself, with intermediates formed during the synthesis process.
Scientific Research Applications
Afloqualone has several scientific research applications:
Chemistry: It is used in studies related to GABAergic drugs and their interactions with receptors.
Biology: Research on this compound helps in understanding muscle relaxation mechanisms and the role of GABA receptors.
Comparison with Similar Compounds
Afloqualone is similar to other quinazolinone family compounds, such as:
Methaqualone: Known for its sedative effects, methaqualone is an analogue of this compound.
Mecloqualone: Another analogue with similar muscle-relaxant properties.
Mebroqualone: Shares the GABAergic activity with this compound.
This compound is unique due to its specific interaction with the β subtype of the GABA A receptor, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOSWXIDETXFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022562 | |
| Record name | Afloqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-74-2 | |
| Record name | Afloqualone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afloqualone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afloqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFLOQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
